
AChE/MAO-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/MAO-IN-2 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the breakdown of neurotransmitters in the brain. Acetylcholinesterase breaks down acetylcholine, while monoamine oxidase B breaks down dopamine and other monoamines. Inhibiting these enzymes can help increase the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of AChE/MAO-IN-2 involves multiple steps, including the use of pyridoxine derivatives and click chemistry. The reaction conditions typically involve mild temperatures and the use of copper catalysts to facilitate the click reaction . Industrial production methods are still under development, but the focus is on optimizing yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AChE/MAO-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and the development of new inhibitors. In biology, it is used to understand the role of acetylcholinesterase and monoamine oxidase B in neurotransmitter regulation. In medicine, it is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders. In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .
Wirkmechanismus
AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .
Vergleich Mit ähnlichen Verbindungen
AChE/MAO-IN-2 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are monoamine oxidase B inhibitors. this compound stands out due to its ability to inhibit both enzymes simultaneously, making it a promising candidate for the treatment of neurodegenerative diseases .
Eigenschaften
Molekularformel |
C23H26N2O3 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+ |
InChI-Schlüssel |
UEOXDNCAAPDWIS-LDADJPATSA-N |
Isomerische SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
Kanonische SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


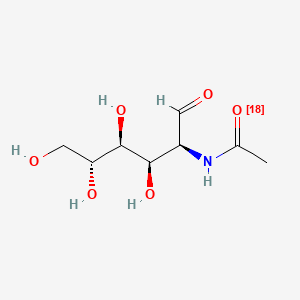
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
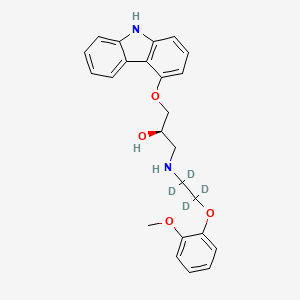
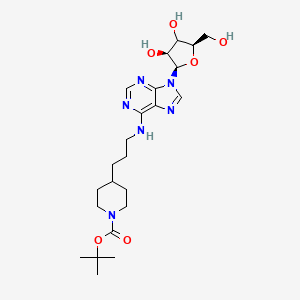

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
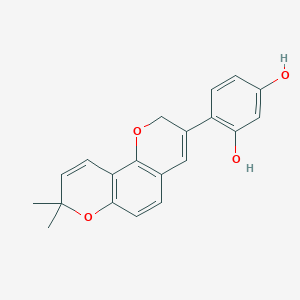

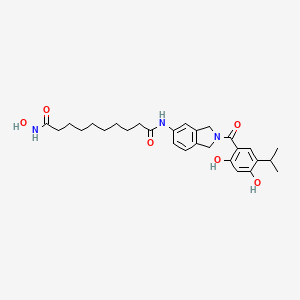
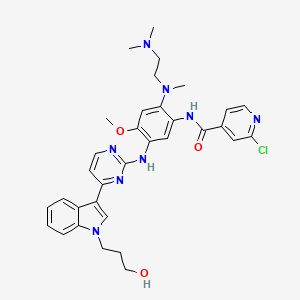
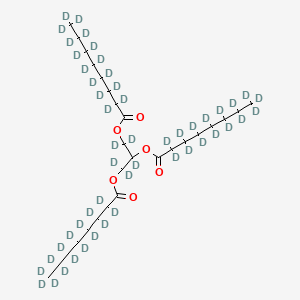
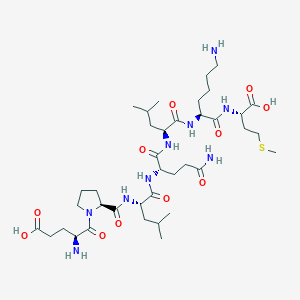

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
